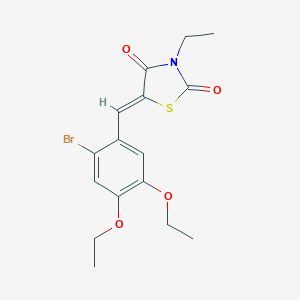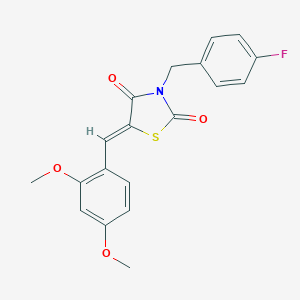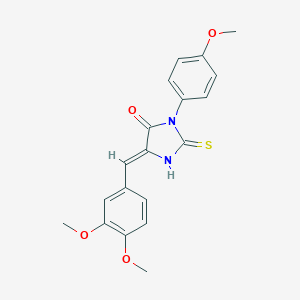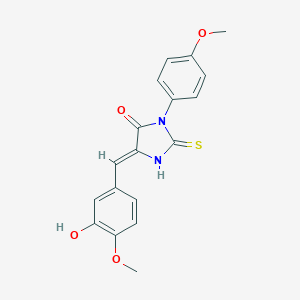![molecular formula C27H21ClN2O3 B307101 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether](/img/structure/B307101.png)
2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether, also known as ACDOPE, is a chemical compound that has been the focus of scientific research in recent years. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether has also been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether has been found to have antimicrobial activity against various bacterial and fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, there are also some limitations to using 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether in lab experiments. It has low solubility in water, which can make it difficult to administer to animals or to use in cell culture experiments. Additionally, 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether. One area of interest is the development of 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether analogs that have improved solubility and bioavailability. Another area of interest is the investigation of 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether's potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether and its effects on various signaling pathways and enzymes.
Synthesemethoden
The synthesis of 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether involves the reaction of 2-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-5-ylamine with 1-naphthylmethyl bromide in the presence of a base. The resulting product is then acetylated to yield 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether. The purity of the compound can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.
Wissenschaftliche Forschungsanwendungen
2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, antitumor, and antimicrobial properties. 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether has also been investigated as a potential treatment for Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid fibrils, which are associated with the disease.
Eigenschaften
Produktname |
2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether |
|---|---|
Molekularformel |
C27H21ClN2O3 |
Molekulargewicht |
456.9 g/mol |
IUPAC-Name |
1-[5-(3-chlorophenyl)-2-[2-(naphthalen-1-ylmethoxy)phenyl]-2H-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C27H21ClN2O3/c1-18(31)30-27(33-26(29-30)20-10-7-12-22(28)16-20)24-14-4-5-15-25(24)32-17-21-11-6-9-19-8-2-3-13-23(19)21/h2-16,27H,17H2,1H3 |
InChI-Schlüssel |
LFFRIQJSRNYMJQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC(=N1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3OCC4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
CC(=O)N1C(OC(=N1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3OCC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5Z)-3-(4-methoxyphenyl)-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B307022.png)

![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307027.png)
![5-[4-(Diethylamino)-2-methoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307028.png)

![3-{[(2E,5Z)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307030.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B307031.png)


![Methyl 4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B307037.png)
![(5Z)-3-(4-chlorophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B307039.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307042.png)